1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C15H22N2OS It is a research chemical that has been used in various scientific studies and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylthiol in the presence of a base to form the intermediate 6-(isopropylthio)pyridine. This intermediate is then reacted with piperidine and ethanone under specific conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone has been utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic applications, including as an antiproliferative agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of a pyridine ring.
Uniqueness
1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and ethanone functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H22N2OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2OS/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3 |
InChI Key |
NCJQJJZKUNHJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.